2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The resulting dihydroisoquinoline intermediate is then reduced to the tetrahydroisoquinoline using reducing agents like sodium borohydride, sodium cyanoborohydride, or through catalytic hydrogenation . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-Benzyl-6-amino-1,2,3,4-tetrahydroisoquinoline hydrochloride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrahydroisoquinoline scaffold is known to interact with neurotransmitter receptors and enzymes, contributing to its neuroprotective and antimicrobial activities .
Comparison with Similar Compounds
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride can be compared with other tetrahydroisoquinoline derivatives, such as:
- 1-(1H-Indol-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 4-Hydroxy-6-nitroquinoline-3-carboxylic acid
- Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate
These compounds share similar structural features but differ in their substituents and biological activities
Properties
IUPAC Name |
2-benzyl-6-nitro-3,4-dihydro-1H-isoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.ClH/c19-18(20)16-7-6-15-12-17(9-8-14(15)10-16)11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNPMWFOPZXTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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